molecular formula C11H15N5O3 B11853552 ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol CAS No. 70147-57-8

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol

Cat. No.: B11853552
CAS No.: 70147-57-8
M. Wt: 265.27 g/mol
InChI Key: FFTJWXISNILIOL-XLPZGREQSA-N
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Description

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol is a complex organic compound with significant importance in various scientific fields. This compound features a purine base attached to a methoxytetrahydrofuran ring, which is a structural motif found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by its attachment to the tetrahydrofuran ring. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or biocatalysis. These methods aim to reduce costs, improve yields, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound is studied for its role in cellular processes. Its purine base is a key component of nucleotides, which are essential for DNA and RNA synthesis.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for antiviral or anticancer agents due to its ability to interfere with nucleic acid metabolism.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potent agent in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.

    Inosine: A nucleoside with a hypoxanthine base, structurally similar to the purine base in the compound.

Uniqueness

((2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-methoxytetrahydrofuran-2-yl)methanol is unique due to its specific stereochemistry and the presence of a methoxytetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

70147-57-8

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-methoxyoxolan-2-yl]methanol

InChI

InChI=1S/C11H15N5O3/c1-18-6-2-8(19-7(6)3-17)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1

InChI Key

FFTJWXISNILIOL-XLPZGREQSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

COC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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